7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine chemical structure and properties
7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine chemical structure and properties
A Versatile Scaffold for Medicinal Chemistry and Drug Discovery
Executive Summary
7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine represents a high-value "privileged scaffold" in modern medicinal chemistry. Belonging to the imidazo[1,2-a]pyridine class, this molecule fuses a pyridine ring with an imidazole ring, creating a bicyclic 5-6 system that mimics the purine pharmacophore found in ATP.[1][2][3]
This specific derivative is distinguished by two key features:
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The 7-Bromo Handle: A pre-installed electrophile at the C7 position, enabling high-yield Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) for late-stage diversification.
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The 2,3-Dimethyl Blockade: Methyl substitution on the imidazole ring blocks the inherently nucleophilic C3 position, preventing unwanted electrophilic aromatic substitutions and directing reactivity solely to the halogenated handle or the methyl groups themselves via C-H activation.
This guide details the structural properties, synthetic architecture, and experimental protocols for utilizing this scaffold in the development of Potassium-Competitive Acid Blockers (P-CABs), kinase inhibitors, and imaging agents.[2][3]
Part 1: Structural Analysis & Physicochemical Profile
The imidazo[1,2-a]pyridine core is planar and aromatic.[2][3][4] The nitrogen atom at position 1 (N1) is capable of hydrogen bonding, while the bridgehead nitrogen (N4) contributes to the aromatic sextet.[2][3]
1.1 Numbering and Nomenclature
Correct numbering is critical for synthetic planning.
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N1: Non-bridgehead nitrogen (Basic, pKa ~ 5-6).[3]
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C2/C3: Imidazole ring carbons (Here substituted with methyl groups).[3][5]
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N4: Bridgehead nitrogen.[5]
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C7: The site of bromination (corresponds to C4 of the starting 2-aminopyridine).
1.2 Predicted Physicochemical Properties
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Molecular Formula:
[3] -
Molecular Weight: 225.09 g/mol [3]
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LogP (Predicted): ~2.3 – 2.6 (Lipophilic, suitable for CNS penetration).[2][3]
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Topological Polar Surface Area (TPSA): ~17 Ų (Highly permeable).[3]
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H-Bond Acceptors: 1 (N1).
-
H-Bond Donors: 0.
Table 1: Comparative Reactivity Profile
| Position | Electronic Character | Reactivity Mode | Strategic Utility |
| N1 | Basic / Nucleophilic | Protonation / Alkylation | Salt formation for solubility; quaternization. |
| C3 | Nucleophilic (Blocked) | Inert (due to Methyl) | Prevents side-reactions (e.g., formylation) common in unsubstituted analogs.[2][3] |
| C7 | Electrophilic | Pd-Catalyzed Coupling | Primary vector for library generation (SAR exploration). |
| 2-Me | Benzylic-like | Radical Oxidation | Can be oxidized to formyl/carboxyl groups for further extension. |
Part 2: Synthetic Architecture
The most robust route to 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine is the condensation of 2-aminopyridines with
2.1 Retrosynthetic Analysis
To achieve the 7-bromo substitution, the bromine must be present on the pyridine starting material at the C4 position (relative to the pyridine nitrogen).
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Precursor A: 2-Amino-4-bromopyridine.
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Precursor B: 3-Bromo-2-butanone (or 3-Chloro-2-butanone).
Caption: Retrosynthetic disconnection showing the convergent assembly from commercially available aminopyridines and haloketones.
Part 3: Functionalization & Reactivity[2][5]
The primary utility of this scaffold lies in the C7-Bromine handle. Unlike the C3 position, which is electronically rich, the C7 position requires transition-metal catalysis for modification.[2][3]
3.1 The "Diversity Vector" (Suzuki-Miyaura Coupling)
The 7-bromo group is highly reactive toward oxidative addition by Pd(0). This allows for the rapid generation of biaryl libraries.
Mechanism:
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Oxidative Addition: Pd(0) inserts into the C7-Br bond.
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Transmetallation: Aryl boronic acid transfers the organic group.
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Reductive Elimination: Formation of the C7-Aryl bond and regeneration of Pd(0).
3.2 C-H Activation Potential
The 2,3-dimethyl groups are not merely blocking groups; they serve as handles for C(sp3)-H activation.[3] Recent literature suggests that under radical conditions (e.g., NBS/AIBN or photoredox), the methyl groups can be functionalized to aldehydes or bromomethyls, enabling "fragment growing" strategies.[2][3]
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the halogen handle and alkyl side chains.
Part 4: Experimental Protocols
Safety Warning: Bromoketones are potent lachrymators. 2-Aminopyridines can be toxic. All operations must be performed in a functioning fume hood with appropriate PPE.
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of 7-Bromo-2,3-dimethylimidazo[1,2-a]pyridine.
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Reagents:
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Procedure:
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Step 1 (Condensation): Dissolve 2-amino-4-bromopyridine in ethanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
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Step 2 (Addition): Add 3-bromo-2-butanone dropwise at room temperature.
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Step 3 (Reflux): Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor consumption of the aminopyridine by TLC (System: 5% MeOH in DCM).
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Step 4 (Workup): Cool the reaction to room temperature. The hydrobromide salt of the product may precipitate. Concentrate the solvent under reduced pressure to ~10 mL.
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Step 5 (Neutralization): Dilute with water (20 mL) and neutralize with saturated aqueous
until pH ~8. Extract with Ethyl Acetate (3 x 30 mL). -
Step 6 (Purification): Dry the combined organics over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc/Hexanes).
-
-
Validation:
Protocol B: Suzuki-Miyaura Coupling (General Method)
Objective: Derivatization at C7.[6]
-
Reagents:
-
Procedure:
Part 5: Medicinal Chemistry Applications[1][2][3][5][7][8][9][10][11]
5.1 Potassium-Competitive Acid Blockers (P-CABs)
The imidazo[1,2-a]pyridine core is structurally related to Vonoprazan and Soraprazan . These drugs inhibit the
5.2 Kinase Inhibition (SIK1/p38 MAPK)
Recent SAR studies (see Reference 1) highlight imidazo[1,2-a]pyridines as potent inhibitors of Salt-Inducible Kinases (SIKs).[3] The 7-bromo derivative serves as the entry point for introducing aryl groups that occupy the hydrophobic pocket of the kinase ATP-binding site.
References
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Structure-Activity Relationship of Imidazo[1,2-a]pyridine Series
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General Synthesis of Imidazo[1,2-a]pyridines
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Suzuki Coupling Protocols
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
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Source: Yoneda Labs.[3]
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URL:
-
PubChem Compound Summary (Analog)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazopyridines | Fisher Scientific [fishersci.com]
- 10. 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Bromo-2,3-dihydroimidazo[1,2-a]pyridine | C7H7BrN2 | CID 89128506 - PubChem [pubchem.ncbi.nlm.nih.gov]
